molecular formula C15H17N3O2S B2940362 (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide CAS No. 1385620-53-0

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide

Cat. No. B2940362
CAS RN: 1385620-53-0
M. Wt: 303.38
InChI Key: NTAZJOCXENROBX-UHFFFAOYSA-N
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Description

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide, also known as DMAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and has been studied extensively for its unique properties and potential therapeutic applications.

Mechanism Of Action

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to inhibit the activity of various enzymes by binding to their active sites. The binding of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide to the active site of enzymes leads to the formation of a stable complex, which inhibits the enzymatic activity. The inhibition of these enzymes can lead to potential therapeutic applications in various diseases such as Alzheimer's disease, glaucoma, and cancer.
Biochemical and Physiological Effects:
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, analgesic, and anticonvulsant activity. These effects are attributed to the inhibition of various enzymes by (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide. The anti-inflammatory and analgesic effects of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide make it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages And Limitations For Lab Experiments

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has several advantages for lab experiments such as its high yield synthesis, stability, and potent inhibitory activity against various enzymes. However, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has some limitations such as its low solubility in water, which can limit its potential applications in aqueous environments.

Future Directions

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has several potential future directions for research such as its potential applications in drug discovery, organic synthesis, and material science. (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of enzyme inhibitors for various diseases. (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide can also be used as a building block for the synthesis of various organic compounds. Additionally, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide can be used as a catalyst for various organic reactions, making it a potential candidate for the development of new organic synthesis methods. Moreover, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit unique optical and electronic properties, which makes it a potential candidate for the development of new materials with unique properties.
Conclusion:
In conclusion, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of enzyme inhibitors for various diseases. Additionally, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has several potential future directions for research, making it a promising compound for further studies.

Synthesis Methods

The synthesis of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide involves the reaction of 2-phenylethene-1-sulfonyl chloride with 6-dimethylaminopyridine in the presence of a base. The reaction results in the formation of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide as a white crystalline solid with a high yield.

Scientific Research Applications

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and organic synthesis. (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in various physiological processes, and their inhibition can lead to potential therapeutic applications.

properties

IUPAC Name

(E)-N-[6-(dimethylamino)pyridin-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-18(2)15-9-8-14(12-16-15)17-21(19,20)11-10-13-6-4-3-5-7-13/h3-12,17H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZJOCXENROBX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide

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